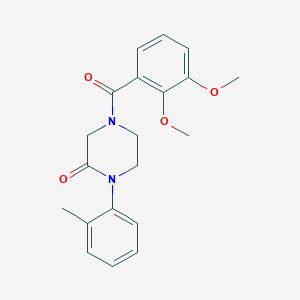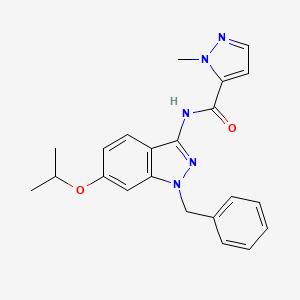![molecular formula C13H18ClN5O B5549992 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of pyrazole derivatives often involves reactions with various organic reagents under controlled conditions. An example includes the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to compounds with confirmed structures by X-ray analysis. Such processes can involve rearrangements like ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation (Ledenyova et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often confirmed via X-ray crystallography. This method provides detailed insight into the atomic arrangement and bond lengths, crucial for understanding chemical reactivity and interactions (Achutha et al., 2017).
Chemical Reactions and Properties
Pyrazole compounds participate in various chemical reactions, including cycloadditions, substitutions, and cyclizations. Their reactivity can be influenced by substituents on the pyrazole ring and the surrounding chemical environment. For instance, reactions with N-halosuccinimides or polyphosphoric acid can lead to different cyclization products, showcasing the versatility of pyrazole chemistry (Bondarenko et al., 2015).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure can vary significantly based on the specific pyrazole derivatives and their substitutions. These properties are essential for determining the conditions for storage, handling, and application in various fields (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanistic Insights
Pyrazole derivatives are frequently synthesized for their potential applications in various fields, including medicinal chemistry and agriculture. For instance, a study by Ledenyova et al. (2018) explored the reaction mechanisms involving pyrazole derivatives, highlighting the complex chemistry that enables the creation of novel compounds with potential biological activities (Ledenyova et al., 2018).
Agrochemical Applications
Research by Zhao et al. (2017) on pyrazole carboxamide derivatives as agrochemicals demonstrates the importance of such compounds in developing new fungicides and nematocides. Their work reveals that some fluorine-containing pyrazole carboxamides exhibit good nematocidal activity against M. incognita, a nematode pest, which suggests potential applications in pest management (Zhao et al., 2017).
Anticancer Research
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) highlight the anticancer and anti-inflammatory potentials of pyrazole-based compounds. This research indicates that pyrazole derivatives can serve as a basis for developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Plant Biology and Ethylene Biosynthesis
A study by Sun et al. (2017) discovered that pyrazinamide and its derivatives, including pyrazole derivatives, can inhibit ethylene biosynthesis in plants. This has significant implications for agriculture, as controlling ethylene levels could reduce postharvest losses of fruits and flowers by delaying ripening and senescence (Sun et al., 2017).
Propiedades
IUPAC Name |
N-[2-(4-chloropyrazol-1-yl)ethyl]-5-methyl-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O/c1-3-5-19-10(2)12(8-17-19)13(20)15-4-6-18-9-11(14)7-16-18/h7-9H,3-6H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZNUDUMJTZZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NCCN2C=C(C=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)


![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)
![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)
![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)
![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)
![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)
![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)
